molecular formula C13H21N3 B12879336 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12879336
M. Wt: 219.33 g/mol
InChI Key: LGHSPQWQQQTFPB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Another method includes the formation of a domino imine, intramolecular annulation, and Ugi-azide reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophiles such as alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific kinases, thereby affecting signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific substitution pattern and the presence of a cyclohexyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-cyclohexyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C13H21N3/c1-2-16-13-11(8-9-14-13)12(15-16)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3

InChI Key

LGHSPQWQQQTFPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3CCCCC3

Origin of Product

United States

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